molecular formula C15H11Cl2NO3 B5859561 Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate

Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B5859561
M. Wt: 324.2 g/mol
InChI Key: WYZMATVATKMXCY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent on the benzene ring, and a 4-chlorophenylcarbonylamino group

Properties

IUPAC Name

methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(6-7-13(12)17)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZMATVATKMXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzoic acid and 4-chlorobenzoyl chloride.

    Esterification: The 2-chloro-5-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-chloro-5-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Acylation: The resulting amine is acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.

    Reduction: The chloro substituents can be reduced under specific conditions to yield the corresponding dechlorinated products.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Dechlorinated benzoates.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its potential use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes such as cyclooxygenase, leading to inhibition of prostaglandin synthesis, which is responsible for its anti-inflammatory effects.

    Pathways Involved: It affects the arachidonic acid pathway, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

    Methyl 2-chloro-5-nitrobenzoate: Similar structure but with a nitro group instead of the 4-chlorophenylcarbonylamino group.

    Methyl 2-chloro-5-aminobenzoate: Contains an amino group instead of the 4-chlorophenylcarbonylamino group.

    Methyl 2-chloro-5-{[(4-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group on the phenyl ring instead of a chloro group.

Uniqueness: Methyl 2-chloro-5-{[(4-chlorophenyl)carbonyl]amino}benzoate is unique due to the presence of both chloro and 4-chlorophenylcarbonylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules with potential therapeutic applications.

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